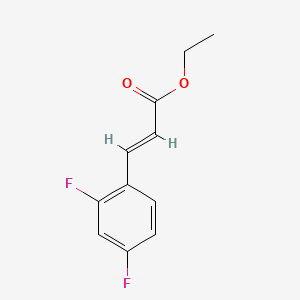

Ethyl 3-(2,4-difluorophenyl)acrylate

描述

Overview of Acrylate (B77674) Esters in Organic Synthesis

Acrylate esters are a class of organic compounds characterized by the presence of an ester group attached to a vinyl group. wikipedia.org These monomers are fundamental building blocks in polymer chemistry and are widely used in the industrial production of a vast array of materials, including resins, plastics, and adhesives. douwin-chem.com The general structure, CH2=CHCOOR, features a reactive carbon-carbon double bond that is susceptible to polymerization. wikipedia.org

In organic synthesis, acrylate esters are versatile intermediates. wikipedia.org They participate in a variety of chemical reactions, including:

Polymerization: Acrylate monomers readily undergo polymerization to form polyacrylates, which are used extensively in coatings, textiles, and other materials. douwin-chem.comfree.fr

Michael Addition: As α,β-unsaturated carbonyl compounds, they serve as excellent Michael acceptors, reacting with nucleophiles in a key carbon-carbon bond-forming reaction. wikipedia.org

Diels-Alder Reactions: They can act as dienophiles in [4+2] cycloaddition reactions to form cyclohexene (B86901) derivatives. wikipedia.org

Esterification and Transesterification: The ester group can be synthesized by the acid-catalyzed reaction of acrylic acid with an alcohol or modified through transesterification to produce different acrylate esters. wikipedia.orgchemra.com

The utility of acrylate esters stems from their bifunctional nature, where both the vinyl group and the ester functionality can be manipulated to create complex molecules and materials. wikipedia.org

Significance of Fluorine Substitution in Aromatic Acrylates within Chemical Research

The incorporation of fluorine atoms into organic molecules, particularly into aromatic rings, dramatically alters their physicochemical properties. tandfonline.com Fluorine is the most electronegative element, and its small size allows it to act as a hydrogen mimic with minimal steric hindrance. tandfonline.com When substituted onto an aromatic acrylate, fluorine imparts several key characteristics:

Electronic Effects: Fluorine's strong electron-withdrawing nature modifies the electron distribution of the aromatic ring and the acrylate system. tandfonline.com This can influence the reactivity of the molecule in subsequent chemical transformations. The presence of fluorine atoms can stabilize the aromatic ring, making it more resistant to oxidation and certain degradation reactions. nih.govacs.org

Metabolic Stability: In medicinal chemistry, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Substituting hydrogen with fluorine at a potential site of metabolic attack can block oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate. tandfonline.com

Binding Affinity and Lipophilicity: Fluorine substitution can enhance the binding affinity of a molecule to its biological target and increase its lipophilicity, which can improve its ability to cross cell membranes. tandfonline.com

These unique properties have led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials such as high-performance polymers and liquid crystals. researchgate.netresearchgate.net Fluorinated acrylate polymers, for instance, are known for their low surface energy, which imparts water and oil repellency, making them valuable for protective coatings. researchgate.netmdpi.com

Contextualizing Ethyl 3-(2,4-difluorophenyl)acrylate within Contemporary Fluoroaryl Acrylate Research

This compound belongs to the class of fluoroaryl acrylates, which are compounds actively investigated for their potential applications. While specific, extensive research on this particular molecule is not as widespread as for some other fluorinated compounds, its structure suggests its role as a valuable intermediate and building block in several areas.

The presence of the 2,4-difluorophenyl group is a common motif in many biologically active compounds. Therefore, this acrylate ester is a key precursor for synthesizing more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Research on structurally similar compounds highlights the importance of the fluoroaryl acrylate scaffold in creating molecules with desirable biological activities. nih.govnih.gov

Furthermore, as a fluorinated monomer, this compound holds potential for the synthesis of specialty polymers. Polymers incorporating such fluorinated aromatic units are studied for their enhanced thermal stability, chemical resistance, and specific optical properties. nih.gov

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 134672-68-7 |

| Molecular Formula | C₁₁H₁₀F₂O₂ |

| Molecular Weight | 212.19 g/mol |

| Predicted Boiling Point | 262.4 ± 25.0 °C |

| MDL Number | MFCD03095005 |

Synthesis and Reactivity

Plausible Synthetic Routes

Two of the most prominent methods for synthesizing compounds of this class are the Horner-Wadsworth-Emmons reaction and the Heck reaction.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a widely used method for the stereoselective synthesis of alkenes, particularly (E)-α,β-unsaturated esters. nih.govrsc.orgrsc.org The general approach involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, the reaction would proceed between 2,4-difluorobenzaldehyde (B74705) and a phosphonate (B1237965) reagent like triethyl phosphonoacetate in the presence of a suitable base (e.g., LiOH, K₂CO₃, or DBU). rsc.orgrsc.orgoup.com This method is favored for its high yields and excellent control over the stereochemistry of the resulting double bond. rsc.orgtandfonline.com

Heck Reaction: The palladium-catalyzed Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide (or triflate) with an alkene. mdpi.comyoutube.com In this context, this compound could be synthesized by the reaction of an aryl halide, such as 1-bromo-2,4-difluorobenzene (B57218) or 1-iodo-2,4-difluorobenzene, with ethyl acrylate. researchgate.net The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, and requires a base to regenerate the active catalyst. mdpi.comacs.orgorganic-chemistry.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl (E)-3-(2,4-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDYGTPEQJOLBL-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Pathways Involving Ethyl 3 2,4 Difluorophenyl Acrylate

Mechanistic Elucidation of Formation Reactions

The synthesis of Ethyl 3-(2,4-difluorophenyl)acrylate typically involves the formation of the carbon-carbon double bond, which can be achieved through several established olefination reactions. The most common and mechanistically well-understood pathways are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

Horner-Wadsworth-Emmons (HWE) Reaction: This is one of the most reliable methods for preparing α,β-unsaturated esters with high stereoselectivity. wikipedia.orgnrochemistry.com The reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than its Wittig counterpart. wikipedia.org The mechanism commences with the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, using a suitable base (e.g., NaH, K2CO3) to generate a stabilized carbanion. nrochemistry.com This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of 2,4-difluorobenzaldehyde (B74705). The resulting intermediate subsequently forms a cyclic oxaphosphetane. alfa-chemistry.com This intermediate collapses, eliminating a water-soluble phosphate (B84403) byproduct and forming the alkene. The HWE reaction strongly favors the formation of the (E)-isomer (trans-alkene) due to thermodynamic control, where steric repulsions in the transition state leading to the (E)-alkene are minimized. wikipedia.orgalfa-chemistry.com

Wittig Reaction: The Wittig reaction is another cornerstone of olefination chemistry. wikipedia.orgorganic-chemistry.org It involves the reaction of an aldehyde, in this case, 2,4-difluorobenzaldehyde, with a phosphorus ylide (a Wittig reagent), such as (carbethoxymethylene)triphenylphosphorane. umass.edumasterorganicchemistry.com The mechanism proceeds through the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a zwitterionic intermediate called a betaine (B1666868). wikipedia.org The betaine then cyclizes to an oxaphosphetane intermediate, which decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com The high thermodynamic stability of the triphenylphosphine oxide byproduct is a major driving force for the reaction. umass.edu When using stabilized ylides, as is the case here, the Wittig reaction also predominantly yields the (E)-alkene. organic-chemistry.org

| Reaction | Key Reagents | Typical Base | Primary Byproduct | Stereoselectivity |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | 2,4-Difluorobenzaldehyde, Triethyl phosphonoacetate | NaH, K2CO3 | (EtO)2PO2- (water-soluble) | High (E)-selectivity wikipedia.org |

| Wittig Reaction | 2,4-Difluorobenzaldehyde, Ph3P=CHCOOEt | NaH, NaOMe | Ph3P=O (organic-soluble) | High (E)-selectivity (with stabilized ylides) organic-chemistry.org |

Electrophilic and Nucleophilic Additions to the Activated Alkene Moiety

The carbon-carbon double bond in this compound is electron-deficient due to the conjugative electron-withdrawing effects of both the ester group and the difluorophenyl ring. This electronic characteristic makes it an excellent substrate for nucleophilic addition reactions, particularly conjugate (or Michael) additions, while making it less reactive towards typical electrophilic additions.

Nucleophilic Addition (Michael Addition): This is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org The β-carbon of the alkene is highly electrophilic and susceptible to attack by a wide range of soft nucleophiles. libretexts.orgumb.edu The mechanism involves the 1,4-addition of a nucleophile (the Michael donor) to the conjugated system. This attack forms a resonance-stabilized enolate intermediate, which is then protonated (typically during aqueous workup) to give the final addition product. A variety of nucleophiles can be employed, including amines, thiols, carbanions (e.g., from malonic esters), and enamines. researchgate.net The presence of the 2,4-difluorophenyl group further enhances the electrophilicity of the β-carbon, often leading to faster reaction rates compared to non-fluorinated analogues.

Electrophilic Addition: Electrophilic addition to this activated alkene is generally disfavored. The electron-poor nature of the double bond makes it less nucleophilic and therefore less reactive towards electrophiles like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr). Under forcing conditions or with highly reactive electrophiles, reactions can occur, but they are less common than nucleophilic additions. For instance, the hydrobromination of ethyl acrylate (B77674) yields ethyl 3-bromopropionate, but the reaction conditions may need to be more stringent for the difluorophenyl derivative. wikipedia.org

Cycloaddition Reactions, with emphasis on Diels-Alder Reactivity

The electron-deficient double bond of this compound makes it an excellent dienophile for cycloaddition reactions, most notably the [4+2] cycloaddition, or Diels-Alder reaction. researchgate.netmdpi.com

Diels-Alder Reaction: In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. This compound fits the role of the dienophile perfectly. The reaction mechanism is a concerted, pericyclic process where the π-electrons of the diene and dienophile reorganize through a single cyclic transition state to form a six-membered ring (a cyclohexene (B86901) derivative). rsc.org The reaction is highly stereospecific, with the stereochemistry of the reactants being retained in the product. The electron-withdrawing difluorophenyl group enhances the reactivity of the dienophile, often allowing the reaction to proceed under milder conditions. Lewis acid catalysis (e.g., AlCl₃) can further accelerate the reaction by coordinating to the carbonyl oxygen of the ester, which lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital) and enhances its electrophilicity. nih.gov

Ester Cleavage Pathways and Transesterification Reactions

The ethyl ester functional group undergoes reactions typical of carboxylic acid derivatives, primarily hydrolysis and transesterification.

Ester Cleavage (Hydrolysis):

Base-Mediated Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic acyl substitution by a hydroxide (B78521) ion (e.g., from NaOH or KOH). The hydroxide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion (EtO⁻) as the leaving group. A final, rapid acid-base reaction between the ethoxide and the newly formed carboxylic acid yields the carboxylate salt and ethanol (B145695). Acidic workup is required to protonate the carboxylate and isolate the free 3-(2,4-difluorophenyl)acrylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after proton transfers, ethanol is eliminated to yield the carboxylic acid.

Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed.

Reactions with Organometallic Reagents

This compound can react with organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate addition).

Grignard Reagents: Grignard reagents are hard nucleophiles and typically favor 1,2-addition, attacking the hard electrophilic center of the carbonyl carbon. adichemistry.com This reaction, if it proceeds to completion, would lead to the formation of a tertiary alcohol after reacting with two equivalents of the Grignard reagent. However, mixtures of 1,2- and 1,4-addition products are common.

Organocuprates (Gilman Reagents): These are soft nucleophiles and selectively undergo 1,4-conjugate addition to α,β-unsaturated esters. wikipedia.orgchem-station.com The mechanism involves the nucleophilic attack of the cuprate (B13416276) at the β-carbon, generating a lithium enolate intermediate. chemistrysteps.com This enolate is then quenched with a proton source (e.g., NH₄Cl) during workup to yield the β-substituted propanoate ester. numberanalytics.com This reaction is a powerful method for forming carbon-carbon bonds at the β-position.

| Organometallic Reagent | Type of Nucleophile | Primary Site of Attack | Predominant Reaction Type |

|---|---|---|---|

| Grignard Reagent (RMgX) | Hard | Carbonyl Carbon | 1,2-Addition adichemistry.com |

| Organocuprate (R2CuLi) | Soft | β-Carbon | 1,4-Conjugate Addition wikipedia.orgchemistrysteps.com |

Catalytic Hydrogenation of Unsaturated Linkages

The carbon-carbon double bond in this compound can be selectively reduced through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. The H-H bond is cleaved, and the hydrogen atoms are added sequentially across the double bond, usually from the same face of the alkene (syn-addition). This process results in the saturation of the C=C bond, yielding Ethyl 3-(2,4-difluorophenyl)propanoate. The aromatic ring is generally resistant to hydrogenation under these conditions, allowing for the selective reduction of the alkene moiety. More forcing conditions (higher pressure and temperature) would be required to reduce the difluorophenyl ring.

Functional Group Interconversions on the Difluorophenyl System

The 2,4-difluorophenyl ring itself can participate in reactions, primarily nucleophilic aromatic substitution (SₙAr), while being generally deactivated towards electrophilic aromatic substitution (SₑAr).

Nucleophilic Aromatic Substitution (SₙAr): Aryl fluorides are particularly good substrates for SₙAr reactions because fluorine is highly electronegative, which activates the ring towards nucleophilic attack, and is a reasonably good leaving group in this context. wikipedia.orglibretexts.org The presence of a second fluorine atom and the acrylate group (which is electron-withdrawing, especially from the ortho position) further activates the ring. The mechanism is a two-step addition-elimination process. A strong nucleophile (e.g., an alkoxide, amine, or thiol) attacks the carbon bearing a fluorine atom (the C4 position is generally more activated due to para-conjugation with the acrylate group), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the fluoride (B91410) ion is eliminated, and aromaticity is restored. masterorganicchemistry.com This pathway allows for the selective replacement of one or both fluorine atoms to introduce new functional groups.

Electrophilic Aromatic Substitution (SₑAr): The fluorine atoms are strongly deactivating due to their inductive electron-withdrawing effect, making the aromatic ring much less nucleophilic than benzene. libretexts.orgmsu.edu Therefore, SₑAr reactions like nitration, halogenation, or Friedel-Crafts reactions are significantly more difficult to achieve and require harsh conditions. byjus.comuomustansiriyah.edu.iq If a reaction were to occur, the fluorine atoms act as ortho-, para-directors.

Based on a thorough review of the available search results, specific experimental spectroscopic data for the compound "this compound" (CAS 1799978-71-4) is not available. The search results contain spectral information for structurally similar but distinct compounds, which cannot be used as per the instructions to focus solely on the specified molecule.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables for each specified spectroscopic technique.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For Ethyl 3-(2,4-difluorophenyl)acrylate, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements. This calculated value is then compared with the experimentally measured mass. A close correlation between the theoretical and experimental values provides strong evidence for the correct elemental formula, C₁₁H₁₀F₂O₂.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀F₂O₂ |

| Calculated Exact Mass | 212.06489 u |

| Primary Ion Adduct (e.g., [M+H]⁺) | 213.07271 u |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a volatile sample. In the context of this compound, GC-MS serves as an excellent tool for assessing its purity.

The gas chromatography component separates the target compound from any residual starting materials, solvents, or by-products based on their boiling points and interactions with the chromatographic column. Each separated component is then introduced into the mass spectrometer, which generates a unique mass spectrum based on its fragmentation pattern. This spectrum acts as a molecular "fingerprint," allowing for positive identification. The retention time (the time it takes for the compound to pass through the column) is also a characteristic identifier under specific analytical conditions.

| Component | Retention Time (min) | Key Mass Fragments (m/z) | Purity (%) |

|---|---|---|---|

| This compound | 12.5 | 212, 184, 167, 139 | >99 |

| Impurity A | 9.8 | (Hypothetical Data) | <0.5 |

| Impurity B | 11.2 | (Hypothetical Data) | <0.5 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly useful for compounds that are non-volatile or thermally unstable. The sample is first separated by high-performance liquid chromatography (HPLC) before being analyzed by the mass spectrometer. LC-MS is highly effective for analyzing reaction mixtures and providing a detailed profile of the main product and any non-volatile impurities. The combination of retention time from the LC and the mass data from the MS allows for confident identification and quantification of the components.

Solid-State Structural Analysis: X-ray Crystallography of Related Fluoroaryl Acrylates

While the specific crystal structure of this compound is not detailed in publicly available literature, valuable insights can be drawn from the crystallographic analysis of structurally related fluoroaryl and phenyl acrylate (B77674) compounds. iucr.orgresearchgate.net Studies on similar molecules reveal key structural motifs and intermolecular interactions that are likely to be present in the crystal lattice of the title compound.

For instance, the analysis of compounds like 4-bromo-2-chlorophenyl (E)-3-[4-(undecyloxy)phenyl]acrylate shows that the acrylate and phenyl rings often adopt a nearly planar conformation. iucr.orgresearchgate.net Key structural parameters determined in such studies include:

Dihedral Angles: The angle between the planes of the aromatic rings. In one related structure, the dihedral angle between two different phenyl rings was found to be 77.21°. iucr.orgresearchgate.net

Torsion Angles: The rotation around specific bonds, such as the C-O-C=O bond in the ester group, which is often found in an anti-periplanar conformation (around 173°). iucr.orgresearchgate.net

Intermolecular Interactions: Non-covalent forces such as C-H···O hydrogen bonds and C-H···π interactions often play a crucial role in stabilizing the crystal packing, frequently forming dimer motifs or extended networks. iucr.orgmdpi.com

These findings from related structures help in understanding how the fluorine substituents and the acrylate moiety in this compound might influence its molecular conformation and solid-state packing.

| Structural Feature | Observation in Related Compounds | Reference |

|---|---|---|

| Ester Group Conformation | Often anti-periplanar | iucr.orgresearchgate.net |

| Inter-ring Dihedral Angle | Variable, can be significant (e.g., ~77°) | iucr.orgresearchgate.net |

| Dominant Intermolecular Forces | C-H···O hydrogen bonds, C-H···π interactions | iucr.orgmdpi.com |

| Common Packing Motifs | Inversion dimers | iucr.orgresearchgate.net |

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of Ethyl 3-(2,4-difluorophenyl)acrylate at the atomic level. DFT has become a standard method in chemistry due to its favorable balance of computational cost and accuracy. arxiv.orgdergipark.org.tr Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to model this class of compounds. nih.govnih.gov

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is found. youtube.com For this compound, this process would yield precise information on bond lengths, bond angles, and dihedral angles.

Due to π-electron delocalization across the aromatic ring, the double bond, and the carbonyl group, a largely planar geometry is expected for the core of the molecule. core.ac.uk Similar studies on related compounds, such as ethyl cinnamate (B1238496) derivatives, have shown that the planarity of the phenyl-acrylate system is crucial for stability. core.ac.uk The orientation of the ethyl ester group would be a key conformational variable.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenylacrylate Core Structure (Calculated via DFT) Note: This table is illustrative, based on typical values for similar structures, as specific published data for this compound is not available.

| Parameter | Typical Value (Å or °) |

|---|---|

| C=C Bond Length | 1.34 Å |

| C-C (single, conjugated) Bond Length | 1.47 Å |

| C=O Bond Length | 1.22 Å |

| C-O (ester) Bond Length | 1.35 Å |

| C-F Bond Length | 1.36 Å |

| C=C-C Bond Angle | 122° |

| C-C=O Bond Angle | 125° |

| Phenyl-Acrylate Dihedral Angle | ~0-20° |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. researchgate.net These calculations provide theoretical frequencies corresponding to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretch of the ester group, C=C stretching of the acrylate (B77674) and aromatic ring, and C-F stretching vibrations. Theoretical spectra are invaluable for interpreting and assigning bands in experimentally obtained spectra. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity and greater polarizability. nih.gov For this compound, the HOMO is expected to be localized primarily on the difluorophenyl ring and the acrylate C=C double bond, while the LUMO would likely be centered on the electron-withdrawing carbonyl group and the conjugated system.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Phenylacrylate Note: These values are illustrative and based on typical DFT calculations for analogous compounds.

| Orbital | Typical Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Electron-donating ability |

| LUMO | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical stability/reactivity |

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Beyond the single-molecule gas-phase picture, molecular modeling can explore the conformational flexibility and intermolecular interactions of this compound. Conformational analysis of related cinnamic esters has revealed multiple possible low-energy structures, primarily differing in the orientation of the ester group (s-cis vs. s-trans) and rotation around single bonds. core.ac.uk These different conformers can have distinct properties and reactivities. Molecular modeling can also be used to study how molecules of this compound might pack in a condensed phase or interact with a biological receptor, identifying key non-covalent interactions like hydrogen bonding or π-π stacking.

Reaction Pathway Energetics and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical transformation. rsc.org For this compound, this could involve studying its synthesis, polymerization, or degradation pathways. nih.govresearchgate.net By calculating the energies of reactants, products, intermediates, and, crucially, transition states, chemists can determine activation energy barriers and reaction rates. nih.gov For example, DFT calculations could be used to model the addition of a nucleophile to the acrylate double bond or the hydrolysis of the ester group, identifying the most energetically favorable pathway. acs.org

In Silico Prediction of Chemical Properties and Reactivity

Computational tools can predict a wide range of chemical properties and reactivity descriptors, providing valuable information before a compound is even synthesized. researchgate.net Using the optimized electronic structure, various properties can be calculated. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. nih.gov Other in silico predictions can include physicochemical properties like logP, polarizability, and dipole moment, which are essential for understanding the compound's behavior in different environments. researchgate.netdergipark.org.tr

Applications in Chemical Synthesis and Materials Science

Ethyl 3-(2,4-difluorophenyl)acrylate as a Key Synthetic Intermediate

The reactivity of the α,β-unsaturated system in this compound makes it a key intermediate for synthesizing a wide array of complex molecules. The electron-withdrawing nature of the ester and the difluorophenyl group activates the double bond for nucleophilic attack, making it an excellent Michael acceptor and a partner in various cycloaddition and multicomponent reactions.

As an electron-deficient alkene, this compound is a suitable substrate for cyclopropanation reactions. One of the most effective methods for this transformation is the Johnson-Corey-Chaykovsky reaction. nrochemistry.comwikipedia.org This reaction utilizes a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, which acts as a methylene-transfer agent.

The reaction proceeds via a conjugate 1,4-addition of the ylide to the α,β-unsaturated ester. organic-chemistry.org This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the sulfonium (B1226848) group to form the three-membered cyclopropane (B1198618) ring. organic-chemistry.orgadichemistry.com This method is highly valued for its operational simplicity and the stability of the reagents involved. The use of stabilized sulfur ylides generally favors the formation of cyclopropanes from enones over epoxides. organic-chemistry.org

Table 1: Johnson-Corey-Chaykovsky Cyclopropanation

| Reactant 1 | Reagent | Expected Product |

|---|

The electrophilic nature of the double bond in this compound allows it to serve as a versatile building block for the synthesis of various heterocyclic systems. Its role as a Michael acceptor is central to these transformations. researchgate.netencyclopedia.pub When reacted with compounds containing two nucleophilic sites, a tandem Michael addition-cyclization sequence can be initiated.

For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolidine (B1218672) or pyrazoline rings, which are common motifs in pharmaceuticals. Similarly, reaction with β-dicarbonyl compounds like ethyl acetoacetate (B1235776) under basic conditions can yield highly substituted cyclohexenone or dihydropyran derivatives after an initial Michael addition is followed by an intramolecular condensation reaction. mdpi.com The difluorophenyl moiety is retained in the final structure, which can be advantageous for modulating the biological activity of the resulting heterocycle.

Multicomponent and tandem reactions are highly efficient strategies in organic synthesis for building molecular complexity in a single step. Alkyl acrylates are frequently employed as key components in these processes. nih.gov this compound is a suitable candidate for such reactions, for example, in a phosphine-catalyzed three-component reaction with an aldehyde and a dialkyl malonate. nih.govdocumentsdelivered.com

This process is believed to proceed through an initial Morita-Baylis-Hillman (MBH) type reaction between the acrylate (B77674) and the aldehyde. nih.gov The resulting adduct then undergoes a Michael addition from the dialkyl malonate. The intermediate formed during the phosphine-catalyzed MBH reaction can act as an effective base to facilitate the subsequent Michael addition, creating a highly functionalized product in a one-pot operation. nih.gov

The activated double bond of this compound is highly susceptible to conjugate addition (Michael addition) by a wide range of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a diverse library of new acrylate derivatives.

Nucleophiles such as thiols (thia-Michael addition), amines (aza-Michael addition), and carbanions add to the β-position of the acrylate, leading to functionalized propanoate esters. rsc.orgnih.gov These reactions are often catalyzed by bases or nucleophiles and are known for their high efficiency and broad substrate scope. rsc.org The resulting products can serve as intermediates for more complex molecules or be evaluated for their own biological or material properties.

Table 2: Michael Addition Reactions

| Nucleophile | Catalyst | Product Type |

|---|---|---|

| Thiol (R-SH) | Tertiary Amine | Ethyl 3-(alkylthio)-3-(2,4-difluorophenyl)propanoate |

| Amine (R₂NH) | None / Base | Ethyl 3-(dialkylamino)-3-(2,4-difluorophenyl)propanoate |

Polymerization Chemistry of this compound

The incorporation of fluorine atoms into polymers can dramatically alter their properties, often imparting enhanced thermal stability, chemical resistance, and unique surface characteristics like low surface energy (hydrophobicity and oleophobicity). paint.orgresearchgate.net Fluorinated acrylates are important monomers for creating such high-performance materials. rsc.orgacs.org

While specific homopolymerization studies on this compound are not extensively documented in the literature, its polymerization behavior can be predicted based on the principles of polymer chemistry and studies of analogous fluorinated and aromatic acrylates. The monomer is expected to undergo free-radical polymerization, initiated by common thermal initiators like AIBN or benzoyl peroxide, to yield poly[this compound]. taylorandfrancis.comresearchgate.net

The presence of the bulky and electron-withdrawing 2,4-difluorophenyl group directly attached to the polymer backbone would likely have significant effects on the resulting polymer's properties compared to a non-aromatic analogue like poly(ethyl acrylate).

Key Predicted Properties:

Glass Transition Temperature (Tg): The rigidity and steric hindrance of the difluorophenyl group would restrict chain mobility, leading to a significantly higher Tg compared to the -24 °C of poly(ethyl acrylate).

Thermal Stability: The strong carbon-fluorine and carbon-aromatic bonds would enhance the thermal stability of the polymer, increasing its decomposition temperature.

Surface Energy: The fluorine atoms would cause a marked decrease in the polymer's surface energy, resulting in a material with pronounced hydrophobic and oleophobic properties. researchgate.net

Refractive Index: The presence of the aromatic ring would likely increase the refractive index of the polymer compared to aliphatic polyacrylates.

Table 3: Predicted Property Comparison of Homopolymers

| Property | Poly(ethyl acrylate) | Poly[this compound] (Predicted) |

|---|---|---|

| Monomer Structure | CH₂=CHCOOEt | (2,4-F₂Ph)CH=CHCOOEt |

| Glass Transition Temp. (Tg) | -24 °C | Significantly Higher |

| Thermal Stability | Moderate | High |

Copolymerization with Co-monomers for Functional Polymer Synthesis

Copolymerization is a powerful technique to tailor the properties of polymers by incorporating two or more different monomeric units into a single polymer chain. This compound can be copolymerized with a variety of co-monomers to synthesize functional polymers with customized characteristics. The choice of the co-monomer depends on the desired final properties of the material, such as adjusting the glass transition temperature, refractive index, or surface energy.

Free radical polymerization is a common method for synthesizing copolymers of this compound. The process is typically initiated by thermal or photochemical decomposition of an initiator, which generates free radicals. These radicals then react with monomer units to propagate the polymer chain.

The kinetics of the free radical copolymerization of this compound with a co-monomer can be described by the classic copolymerization equation. The rate of polymerization is influenced by several factors, including the concentration of monomers and initiator, temperature, and the solvent used. The reactivity of the monomers plays a crucial role in determining the rate of polymerization and the composition of the resulting copolymer.

The thermodynamics of polymerization is governed by the Gibbs free energy change (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of polymerization by the equation ΔG = ΔH - TΔS. For polymerization to be thermodynamically favorable, ΔG must be negative. The polymerization of vinyl monomers like acrylates is typically an exothermic process (negative ΔH) due to the conversion of a π-bond in the monomer to a σ-bond in the polymer. The change in entropy (ΔS) is generally negative as the randomly oriented monomer molecules are converted into a more ordered polymer structure. The ceiling temperature (Tc = ΔH/ΔS) is a critical thermodynamic parameter above which the polymerization is no longer favorable. For most acrylate monomers, the ceiling temperature is well above typical polymerization temperatures, allowing for the formation of high molecular weight polymers. The heat of polymerization for acrylates generally falls in the range of 13 to 19 kcal per mole. researchgate.net

Illustrative Data on Polymerization Kinetics

The following interactive table provides hypothetical kinetic data for the free radical copolymerization of this compound (M1) with a generic co-monomer (M2) to illustrate the principles of polymerization kinetics.

| Experiment | [M1] (mol/L) | [M2] (mol/L) | [Initiator] (mol/L) | Temperature (°C) | Rate of Polymerization (mol/L·s) |

| 1 | 1.0 | 1.0 | 0.01 | 60 | 1.5 x 10⁻⁴ |

| 2 | 2.0 | 1.0 | 0.01 | 60 | 3.0 x 10⁻⁴ |

| 3 | 1.0 | 2.0 | 0.01 | 60 | 2.2 x 10⁻⁴ |

| 4 | 1.0 | 1.0 | 0.02 | 60 | 2.1 x 10⁻⁴ |

| 5 | 1.0 | 1.0 | 0.01 | 70 | 3.2 x 10⁻⁴ |

Note: The data in this table is illustrative and not based on experimental results for this compound.

To achieve better control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques are employed. acs.orgthieme-connect.com These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active and dormant polymer chains, allowing for a more controlled growth of the polymer. fluorine1.ru

For fluorinated acrylates, CRP methods are particularly valuable for synthesizing well-defined block copolymers and other complex architectures. fluorine1.ruescholarship.org In the context of this compound, ATRP could be initiated using an alkyl halide in the presence of a transition metal complex (e.g., copper or iron-based), while RAFT would involve the use of a chain transfer agent, such as a dithioester or trithiocarbonate, to mediate the polymerization. fluorine1.ru These techniques would enable the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.5).

Determination of Monomer Reactivity Ratios in Copolymer Systems (e.g., Fineman-Ross, Kelen-Tudos Methods)

The monomer reactivity ratios, r₁ and r₂, are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same or the other monomer. For a copolymerization involving this compound (M₁) and a co-monomer (M₂), r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, where k represents the rate constants for the propagation reactions.

Several methods are used to determine monomer reactivity ratios from experimental data, with the Fineman-Ross and Kelen-Tudos methods being two of the most common linearization techniques. ekb.egresearchgate.netresearchgate.net These methods involve polymerizing the monomers at various feed ratios to low conversions and then analyzing the composition of the resulting copolymer, often using techniques like NMR spectroscopy or elemental analysis.

The Fineman-Ross equation is given by: G = H * r₁ - r₂ where G and H are functions of the monomer feed and copolymer compositions. ekb.egrsc.org A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂. rsc.org

The Kelen-Tudos method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points. ekb.egrsc.org The equation is: η = (r₁ + r₂/α)ξ - r₂/α where η and ξ are functions of G and H, and α is an arbitrary constant. rsc.org A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined. rsc.org

Hypothetical Reactivity Ratio Determination

The following interactive table presents hypothetical data for the copolymerization of this compound (M1) with Methyl Methacrylate (M2) to illustrate the determination of reactivity ratios.

| Feed Mole Fraction of M1 (f₁) | Copolymer Mole Fraction of M1 (F₁) | Fineman-Ross (G) | Fineman-Ross (H) | Kelen-Tudos (η) | Kelen-Tudos (ξ) |

| 0.1 | 0.15 | -0.58 | 0.44 | -0.35 | 0.27 |

| 0.3 | 0.38 | -0.35 | 1.33 | -0.18 | 0.48 |

| 0.5 | 0.55 | -0.18 | 3.31 | -0.07 | 0.68 |

| 0.7 | 0.72 | 0.05 | 7.68 | 0.03 | 0.84 |

| 0.9 | 0.91 | 0.28 | 36.4 | 0.22 | 0.96 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Design and Synthesis of Functional Polymeric Materials

The ability to copolymerize this compound and to control the polymerization process opens up possibilities for the design and synthesis of a wide range of functional polymeric materials. By carefully selecting co-monomers and polymerization techniques, polymers with specific properties can be engineered.

For instance, copolymerizing with hydrophilic monomers could lead to amphiphilic block copolymers that self-assemble into micelles or other nanostructures in aqueous media. Incorporating co-monomers with reactive functional groups would allow for post-polymerization modification, enabling the attachment of biomolecules, dyes, or other functional moieties. The presence of the difluorophenyl group is expected to enhance the thermal stability and chemical resistance of the resulting polymers, making them suitable for applications in harsh environments. Furthermore, the low surface energy associated with fluorinated polymers can be exploited in the design of hydrophobic and oleophobic coatings. The unique optical properties of fluorinated compounds also suggest potential applications in optical materials with low refractive indices.

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For derivatives of ethyl 3-(2,4-difluorophenyl)acrylate, the introduction of chirality can unlock novel biological activities and material properties. Future research is anticipated to focus on the development of innovative asymmetric synthetic routes to access chiral derivatives with high enantioselectivity.

One promising area of exploration is the use of chiral organocatalysts . These metal-free catalysts offer a sustainable and often highly selective means of inducing chirality. For instance, chiral amines or phosphoric acids could be employed to catalyze asymmetric Michael additions to the acrylate (B77674) scaffold of this compound. This would allow for the introduction of a stereocenter at the β-position, leading to a variety of chiral adducts. The development of novel bifunctional organocatalysts, capable of activating both the acrylate and the incoming nucleophile, could lead to exceptionally high levels of stereocontrol.

Another key direction is the application of chiral Lewis acid catalysis . Chiral metal complexes can coordinate to the carbonyl group of the acrylate, effectively shielding one face of the molecule and directing the attack of a nucleophile to the opposite face. Research into novel chiral ligands for metals such as copper, zinc, or scandium could yield highly efficient and selective catalytic systems for conjugate additions or other transformations that introduce chirality.

Furthermore, the use of chiral auxiliaries attached to the ethyl ester group represents a more traditional yet reliable strategy. While this approach is stoichiometric, the development of easily attachable and cleavable auxiliaries could make this a viable route for the synthesis of specific, high-value chiral derivatives on a laboratory scale. The combination of chiral auxiliaries with diastereoselective reactions is a powerful tool for constructing complex stereochemical architectures.

The following table summarizes potential asymmetric synthetic strategies:

| Synthetic Strategy | Catalyst/Reagent Type | Potential Chiral Outcome | Key Research Focus |

| Asymmetric Michael Addition | Chiral Organocatalysts (e.g., prolinol derivatives, squaramides) | β-chiral carbonyl compounds | Development of highly active and enantioselective catalysts for fluorinated acrylates. |

| Enantioselective Conjugate Addition | Chiral Lewis Acids (e.g., Cu-Box, Zn-Salen complexes) | Enantioenriched products from various nucleophiles | Design of new ligands to enhance catalytic activity and selectivity for electron-poor olefins. |

| Chiral Auxiliary-Mediated Synthesis | Removable chiral groups (e.g., Evans oxazolidinones) | Diastereomerically pure intermediates | Optimization of auxiliary attachment and cleavage conditions to maximize overall yield and purity. |

Exploration of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

Improving the efficiency and selectivity of the synthesis of this compound and its derivatives is crucial for their potential large-scale application. Future research will likely focus on the exploration of advanced catalytic systems that offer milder reaction conditions, higher yields, and improved control over product formation.

Palladium-catalyzed cross-coupling reactions , such as the Heck and Suzuki reactions, are powerful tools for forming the carbon-carbon bonds necessary to construct the acrylate backbone. Research into next-generation palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, could lead to more efficient and robust processes. These advanced catalysts often exhibit higher turnover numbers and can be effective at lower catalyst loadings, reducing costs and metal contamination of the final product.

C-H activation is an emerging field in organic synthesis that offers a more atom-economical approach to creating carbon-carbon bonds. The development of catalytic systems, for example, based on rhodium or ruthenium, that can directly couple 2,4-difluorobenzene with an appropriate three-carbon building block via C-H activation would represent a significant advancement over traditional multi-step syntheses.

Photoredox catalysis is another rapidly developing area that utilizes visible light to drive chemical reactions. This methodology could enable novel transformations of this compound under exceptionally mild conditions. For instance, photocatalytic systems could be developed for radical additions to the acrylate double bond or for novel C-C bond-forming reactions that are not accessible through traditional thermal methods.

The table below outlines some advanced catalytic systems and their potential benefits:

| Catalytic System | Reaction Type | Potential Advantages |

| Palladium-NHC Complexes | Heck, Suzuki Coupling | Higher stability, lower catalyst loading, broader substrate scope. |

| Rhodium/Ruthenium Catalysts | C-H Activation/Annulation | Increased atom economy, fewer synthetic steps. |

| Photoredox Catalysis | Radical Additions, Cycloadditions | Mild reaction conditions, access to unique reaction pathways. |

Integration into Supramolecular Architectures and Self-Assembled Systems

The presence of two fluorine atoms on the phenyl ring of this compound provides unique opportunities for its use as a building block in supramolecular chemistry and crystal engineering. The electron-withdrawing nature of fluorine can lead to specific non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can be harnessed to direct the self-assembly of molecules into well-defined architectures.

Future research in this area will likely explore the crystal engineering of this compound and its derivatives. By systematically studying the intermolecular interactions in the solid state, it may be possible to design and synthesize co-crystals with tailored physical properties, such as altered melting points, solubilities, or even solid-state fluorescence.

The incorporation of this compound into supramolecular polymers is another exciting prospect. Through non-covalent interactions, monomers of this compound or its derivatives could self-assemble into long-chain, polymer-like structures. These materials could exhibit interesting properties, such as stimuli-responsiveness and self-healing capabilities.

Host-guest chemistry represents a further avenue for exploration. The difluorophenyl ring could act as a guest that binds within the cavity of a larger host molecule. This could lead to the development of novel sensors or systems for the controlled release of the acrylate molecule.

Investigation of Photo-responsive and Smart Material Applications

The acrylate functionality in this compound makes it a prime candidate for polymerization. By incorporating this monomer into polymers, it is possible to create materials with unique properties imparted by the difluorophenyl group. A particularly interesting area of future research is the development of photo-responsive and smart materials .

Polymers containing this compound could be designed to exhibit photoswitchable properties . For example, the acrylate double bond could undergo [2+2] cycloaddition upon exposure to UV light, leading to cross-linking of the polymer chains and a change in the material's mechanical properties. This process could potentially be reversible, allowing for the creation of materials that can be repeatedly softened and hardened with light.

Furthermore, the incorporation of this monomer into copolymers with other functional units could lead to smart materials that respond to a variety of stimuli. For instance, a copolymer containing both this compound and a temperature-responsive monomer could exhibit both thermal and photo-responsive behavior, making it suitable for applications in areas such as drug delivery or soft robotics. The fluorinated nature of the monomer can also be exploited to create materials with low surface energy, leading to applications in hydrophobic and oleophobic coatings.

Computational Design of Novel Derivatives with Tailored Reactivity and Specific Properties

Computational chemistry provides a powerful tool for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, computational methods can be used to design novel derivatives with tailored reactivity and specific electronic or physical properties.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of various derivatives. This information can be used to understand how different substituents on the phenyl ring or modifications to the acrylate moiety will affect the molecule's reactivity, for example, its susceptibility to nucleophilic attack or its behavior in polymerization reactions.

In silico screening of virtual libraries of derivatives can be performed to identify candidates with specific properties. For example, computational models could be used to predict the absorption spectra of different derivatives, aiding in the design of new photo-responsive materials. Similarly, the interaction of these molecules with biological targets could be modeled to guide the design of new potential therapeutic agents.

By combining computational design with experimental synthesis and testing, the process of developing new functional molecules based on the this compound scaffold can be made significantly more efficient and targeted.

常见问题

What are the common synthetic routes for Ethyl 3-(2,4-difluorophenyl)acrylate and its derivatives in academic research?

Level: Basic

Methodological Answer:

The synthesis of this compound derivatives typically involves condensation reactions or nucleophilic substitution. For example:

- Knoevenagel Condensation: 2,4-Difluorobenzaldehyde reacts with ethyl cyanoacetate or malonic acid derivatives in the presence of a base (e.g., piperidine) to form acrylate derivatives .

- Enamine Formation: Ethyl 2,6-dichloro-5-fluoronicotinylacetate reacts with ethyl orthoformate and 2,4-difluoroaniline to yield intermediates, which cyclize under basic conditions to form naphthyridine derivatives .

Key Reaction Optimization Parameters:

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Solvent | Acetic anhydride, THF, CH₂Cl₂ | |

| Temperature | Reflux (100–120°C) or room temp | |

| Catalysts/Bases | Sodium hydride, piperidine |

How is single-crystal X-ray diffraction (SC-XRD) employed to resolve structural ambiguities in this compound derivatives?

Level: Basic

Methodological Answer:

SC-XRD is critical for confirming molecular geometry and intermolecular interactions. For example:

- Crystal System: Monoclinic (P21/c) with unit cell parameters a = 17.295 Å, b = 7.294 Å, c = 14.233 Å, β = 113.73° .

- Refinement: SHELXL software refines structures using least-squares minimization, achieving R-factors < 0.06 for high-quality datasets .

Common Challenges:

- Disorder in aromatic rings or ester groups requires constrained refinement.

- Hydrogen bonding (e.g., C–H···O/F interactions) must be validated via electron density maps .

How do researchers address discrepancies in crystallographic data refinement for this compound derivatives?

Level: Advanced

Methodological Answer:

Discrepancies arise from poor data quality or structural disorder. Mitigation strategies include:

- Data Collection: Use high-resolution detectors (e.g., Bruker SMART CCD) and multi-scan absorption corrections (SADABS) to improve data completeness .

- Model Validation: Cross-check residual electron density peaks and apply restraints for bond lengths/angles in SHELXL .

Case Study:

A derivative with missing non-H atoms (disorder in the difluorophenyl group) was resolved by partitioning the disordered region into two orientations and refining occupancy factors .

What strategies are used to optimize reaction yields in the synthesis of fluorinated acrylate derivatives?

Level: Advanced

Methodological Answer:

Yield optimization focuses on:

- Substrate Activation: Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the α-carbon for condensation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .

Comparative Data:

| Derivative | Yield (%) | Key Factor | Reference |

|---|---|---|---|

| Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate | 72% | Microwave-assisted heating | |

| (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate | 58% | Low-temperature cyclization |

How can computational methods complement experimental data in studying fluorinated acrylate reactivity?

Level: Advanced

Methodological Answer:

- DFT Calculations: Predict reaction pathways (e.g., Fukui indices for electrophilic attack sites) and optimize transition states .

- Molecular Packing Analysis: Software like Mercury (CCDC) visualizes crystal packing forces (e.g., π-π stacking in fluorinated phenyl groups) .

Example:

A study on (Z)-Ethyl 3-(2,4-difluoroanilino)acrylate combined SC-XRD with DFT to validate the stereochemistry and intramolecular hydrogen bonding .

What are the key considerations for selecting crystallization solvents for fluorinated acrylates?

Level: Basic

Methodological Answer:

- Solvent Polarity: Low-polarity solvents (e.g., hexane/ethyl acetate mixtures) reduce solubility and promote crystal growth.

- H-Bond Acceptors: Ethanol or acetone stabilizes crystal lattices via C–F···H–O interactions .

Empirical Data:

| Compound | Optimal Solvent | Crystal Quality | Reference |

|---|---|---|---|

| Ethyl 3-(2,4-difluorophenoxy)acrylate | Ethanol/water (7:3) | Prismatic | |

| (Z)-Ethyl 3-(4-chlorophenyl)acrylate | CHCl₃/hexane | Needle-like |

How do fluorination patterns influence the electronic properties of acrylate derivatives?

Level: Advanced

Methodological Answer:

- Electron-Withdrawing Effects: 2,4-Difluorophenyl groups lower LUMO energy, enhancing reactivity in Michael additions .

- Hammett Constants: σ values for -F substituents (σₘ = 0.34, σₚ = 0.15) correlate with reaction rates in nucleophilic substitutions .

Spectroscopic Validation:

- ¹⁹F NMR: Chemical shifts (δ ~ -110 ppm for ortho-F) confirm electronic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。